molecular formula C9H12N2O3S B8766038 N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Cat. No.: B8766038
M. Wt: 228.27 g/mol
InChI Key: KMCJFKOUJJEHMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide typically involves the reaction of 4-acetylphenylmethanesulfonamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Mechanism of Action

The mechanism of action of N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity . This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a hydroxyimino group and a methanesulfonamide group .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-7(10-12)8-3-5-9(6-4-8)11-15(2,13)14/h3-6,11-12H,1-2H3

InChI Key

KMCJFKOUJJEHMP-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4′-(Methylsulfonylamino)acetophenone (13-5, 5 mmol) and hydroxylamine hydrochloride (0.695 g, 10 mmol) in pyridine (5 mL) was heated at 70° C. for 3 h. The reaction mixture was cooled to room temperature, diluted with H2O, and extracted with EtOAc several times. The combined organic layers were washed with H2O and brine, dried over MgSO4, filtered, and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:1) as eluant to 4′-Methylsulfonylamino)acetophenone oxime (13-8, LJO-299).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0.695 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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